molecular formula C18H22FN B8134412 N,N-Dibenzyl-2-fluorobutan-1-amine

N,N-Dibenzyl-2-fluorobutan-1-amine

Cat. No.: B8134412
M. Wt: 271.4 g/mol
InChI Key: DAMDZMZNYZQZAD-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-fluorobutan-1-amine is a fluorinated tertiary amine characterized by two benzyl groups attached to the nitrogen atom and a fluorine substituent at the second carbon of the butan-1-amine backbone.

Properties

IUPAC Name

N,N-dibenzyl-2-fluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN/c1-2-18(19)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMDZMZNYZQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-fluorobutan-1-amine typically involves the fluorination of a suitable precursor, followed by amination. One common method involves the use of N-fluorobenzenesulfonimide as a fluorinating agent, which facilitates the direct fluorination of the butan-1-amine backbone . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination and amination techniques. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-fluorobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the benzyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines with altered substituents.

Scientific Research Applications

N,N-Dibenzyl-2-fluorobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-fluorobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares key structural and synthetic features of N,N-Dibenzyl-2-fluorobutan-1-amine with related compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Position Key Substituents Synthesis Yield (If Available)
This compound C₁₈H₂₁FN 270.3 C2 N,N-Dibenzyl Not reported
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine C₁₉H₂₃FN 286.2 C3 (with methyl) N,N-Dibenzyl, C3-methyl 40%
N-(4-Fluorobenzyl)butan-2-amine C₁₁H₁₆FN 181.3 Benzyl ring (C4) Single 4-fluorobenzyl Not reported
N-Benzyl-2,2-difluoro-N-methylethan-1-amine C₁₀H₁₃F₂N 185.21 C2 (difluoro) N-Benzyl, N-methyl Not reported

Key Observations :

  • Fluorine Position: The target compound’s fluorine at C2 may confer distinct electronic effects compared to C3-fluorinated analogs (e.g., N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine).
  • Substituent Bulk: The dibenzyl groups in the target compound increase molecular weight (270.3 g/mol) and lipophilicity relative to mono-benzyl analogs (e.g., N-(4-fluorobenzyl)butan-2-amine, 181.3 g/mol). This bulkiness may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : The moderate yield (40%) reported for N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine suggests fluorination steps may require optimization, particularly for sterically hindered substrates .

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